molecular formula C18H26N6O3 B2683888 N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-2-(3,4-dimethoxyphenyl)acetamide CAS No. 2034356-32-4

N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-2-(3,4-dimethoxyphenyl)acetamide

Cat. No.: B2683888
CAS No.: 2034356-32-4
M. Wt: 374.445
InChI Key: GBEAAXBFJDGMHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a 1,3,5-triazine core substituted with two dimethylamino groups at positions 4 and 4. A methyl group bridges the triazine to an acetamide moiety, which is further substituted with a 3,4-dimethoxyphenyl group. Limited direct pharmacological data exist for this compound, but structural analogs suggest applications in neurology or oncology due to triazine-based scaffolds commonly modulating kinase or receptor activity .

Properties

IUPAC Name

N-[[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]methyl]-2-(3,4-dimethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N6O3/c1-23(2)17-20-15(21-18(22-17)24(3)4)11-19-16(25)10-12-7-8-13(26-5)14(9-12)27-6/h7-9H,10-11H2,1-6H3,(H,19,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBEAAXBFJDGMHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NC(=N1)CNC(=O)CC2=CC(=C(C=C2)OC)OC)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-2-(3,4-dimethoxyphenyl)acetamide typically involves multiple steps:

    Formation of the Triazine Ring: The triazine ring can be synthesized through the cyclization of appropriate precursors under controlled conditions.

    Substitution with Dimethylamino Groups: The triazine ring is then substituted with dimethylamino groups using reagents such as dimethylamine in the presence of a catalyst.

    Attachment of the Phenylacetamide Moiety: The final step involves the attachment of the phenylacetamide moiety to the triazine ring through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-2-(3,4-dimethoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Various nucleophiles or electrophiles in the presence of catalysts or under specific temperature and pressure conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Research indicates that compounds with similar structures to N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-2-(3,4-dimethoxyphenyl)acetamide exhibit notable anticancer properties. For instance, derivatives of heterocyclic compounds have shown significant cytotoxicity against various cancer cell lines. Studies have reported that certain triazine-based compounds can inhibit cell proliferation and induce apoptosis in cancer cells, suggesting that this compound may also possess similar therapeutic potential .

2. Enzyme Inhibition

The compound's ability to interact with specific enzymes is crucial for its pharmacological applications. Interaction studies have demonstrated that it can bind effectively to various molecular targets, modulating their activity. This interaction can lead to the inhibition or activation of enzymatic pathways relevant in disease processes. For example, compounds with triazine structures have been shown to inhibit protein kinases and other enzymes involved in cancer progression.

Agricultural Science Applications

1. Herbicidal Properties

The triazine ring structure is known for its herbicidal properties. Compounds similar to this compound are often investigated for their effectiveness in controlling weed populations in agricultural settings. Their mechanism typically involves inhibiting photosynthesis in target plants.

2. Plant Growth Regulation

Research has also explored the use of such compounds as plant growth regulators. By modulating hormonal pathways within plants, these compounds can enhance growth rates or improve resistance to environmental stresses. This application is particularly relevant in sustainable agriculture practices.

Case Study 1: Anticancer Screening

In a study assessing the anticancer effects of various triazine derivatives, researchers synthesized several compounds based on the triazine structure and evaluated their cytotoxicity against human cancer cell lines such as HepG2 (liver cancer) and MCF7 (breast cancer). The results indicated that specific modifications to the triazine structure significantly enhanced anticancer activity, suggesting a promising avenue for developing new therapeutics based on this compound .

Case Study 2: Herbicide Development

Another study focused on the herbicidal efficacy of triazine-based compounds. Researchers tested various formulations containing this compound against common agricultural weeds. The findings demonstrated effective weed control at low concentrations while maintaining safety for crop plants.

Mechanism of Action

The mechanism of action of N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-2-(3,4-dimethoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analog: A-740003 (P2X7 Receptor Antagonist)

Structure: N-(1-{[(cyanoimino)(5-quinolinylamino) methyl]amino}-2,2-dimethylpropyl)-2-(3,4-dimethoxyphenyl)acetamide . Key Differences:

  • Core: Quinoline vs. triazine.
  • Substituents: Cyanoimino-quinoline vs. dimethylamino-triazine.
  • Activity: A-740003 selectively inhibits P2X7 receptors (IC₅₀ = 20 nM), reducing neuropathic pain in rats. The triazine-based compound’s dimethylamino groups may alter target specificity due to stronger electron-donating effects .

Triazine-Based Analogs from Biomedical Research

Example : N-(4-(4-(4,6-Di(piperidin-1-yl)-1,3,5-triazin-2-yl)piperazin-1-ylsulfonyl)phenyl)acetamide .
Key Differences :

  • Triazine Substituents: Piperidine vs. dimethylamino groups.
  • Linkage : Sulfonylphenyl vs. methyl bridge.
  • Sulfonyl groups may enhance metabolic stability but reduce CNS penetration .

Opioid Receptor Modulators (U-Series Compounds)

Examples :

  • U-51754: 2-(3,4-dichlorophenyl)-N-[2-(dimethylamino)cyclohexyl]-N-methyl acetamide .
  • U-48800: 2-(2,4-dichlorophenyl)-N-[2-(dimethylamino)cyclohexyl]-N-methyl acetamide . Comparison:
  • Aryl Groups : Dichlorophenyl (U-series) vs. dimethoxyphenyl. Chlorine atoms increase electron-withdrawing effects, enhancing μ-opioid receptor affinity. Dimethoxy groups may favor serotonergic or adrenergic interactions .
  • Core: Cyclohexyl-dimethylamino vs. triazine-methyl.

Pyrido-Pyrimidinone Derivatives

Example: 2-(3,4-dimethoxyphenyl)-7-{4-[(dimethylamino)methyl]piperidin-1-yl}-4H-pyrido[1,2-a]pyrimidin-4-one . Comparison:

  • Core: Pyrido-pyrimidinone vs. triazine.
  • Substituents : Shared 3,4-dimethoxyphenyl group.
  • Activity: Pyrido-pyrimidinones often target kinases (e.g., CDK inhibitors). Triazine derivatives may exhibit broader enzyme inhibition due to nitrogen-rich cores .

Research Implications and Gaps

  • Target Specificity: The dimethylamino-triazine scaffold may favor kinase inhibition (e.g., akin to CDK or EGFR inhibitors) over receptor modulation.
  • Synthetic Feasibility : Compared to U-series opioids, this compound’s triazine core simplifies synthesis but requires optimization for bioavailability.
  • Data Limitations: No direct in vivo or in vitro data were found for the target compound. Further studies should prioritize solubility assays and kinase profiling.

Note: Structural analogs highlight the importance of substituent electronegativity and core rigidity in determining pharmacological activity.

Biological Activity

N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-2-(3,4-dimethoxyphenyl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various studies that highlight its pharmacological properties.

Chemical Structure and Synthesis

The compound features a triazine moiety linked to a dimethoxyphenyl acetamide. The synthesis typically involves the reaction of 4,6-dichloro-1,3,5-triazine with dimethylamine to form the triazine derivative, followed by coupling with 3,4-dimethoxyphenyl acetic acid or its derivatives. This synthetic pathway allows for the introduction of various functional groups that may enhance biological activity.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit notable anticancer properties. For instance:

  • Mechanism of Action : The compound may inhibit tubulin polymerization, an essential process for cell division. In a study involving various cancer cell lines (A549 and MDA-MB-468), it was found that related compounds caused cell cycle arrest in the G2/M phase and significantly suppressed tumor growth in xenograft models .
  • Inhibition Studies : The IC50 values for related compounds against different cancer cell lines ranged from 0.29 to 1.48 μM, indicating potent activity against multiple types of cancer cells .
CompoundCell LineIC50 (μM)Effect
Compound 6MDA-MB-46860 mg/kg (i.p.)77% tumor growth suppression
Compound 21A5491.58Increased G2/M phase accumulation

Antimicrobial Activity

In addition to anticancer effects, there is evidence suggesting antimicrobial properties. Compounds structurally similar to this compound have shown activity against bacteria such as Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways critical for bacterial growth .

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

  • In Vitro Studies : A study demonstrated that the compound inhibited tubulin polymerization at concentrations as low as 1 µM. This inhibition leads to disrupted microtubule dynamics in cancer cells .
  • Animal Models : In vivo studies using mouse models showed that administration of related compounds resulted in significant tumor size reduction without major side effects like weight loss .
  • Structure-Activity Relationship (SAR) : Variations in the phenyl substituents were shown to affect potency significantly. Electron-donating groups on the phenyl ring enhanced activity against cancer cell lines compared to electron-withdrawing groups .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.